Calcium l-aspartate

Descripción general

Descripción

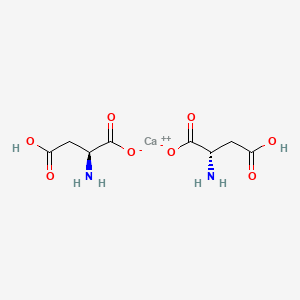

Calcium L-aspartate is a chelate where calcium is attached to an amino acid named L-Aspartic Acid . As L-Aspartic Acid possesses an increased assimilation rate, the calcium bound to it also gets a high assimilation rate, which in turn results in an improved amount of calcium and amino acid . It is also effective in reducing blood pressure caused by the onset of pregnancy .

Synthesis Analysis

The L-calcium aspartate comprises the following components, by weight, 0.9-1.1 parts of L-aspartic acid, 0.4-0.5 part of calcium carbonate, and 4.2 parts of pure water . The method has the advantages of less relating equipment and simplicity, and allows the yield of the L-calcium aspartate to reach 99.50%; and the calcium content is 12.1-12.6%, so the method is suitable for industrialized production and has a large application value .Molecular Structure Analysis

The molecular formula of Calcium L-aspartate is C8H12CaN2O8 . Its average mass is 304.267 Da and its monoisotopic mass is 304.021942 Da .Chemical Reactions Analysis

The carboxyl sites of L-Asp have a strong interaction with calcium ions in solution and will form coordinated bonds .Physical And Chemical Properties Analysis

Calcium L-aspartate is a solid . It naturally mixes well with other solids . The best-absorbed form of calcium from a pill is a calcium salt like carbonate or phosphate .Aplicaciones Científicas De Investigación

Specific Scientific Field

This application falls under the field of Agriculture , specifically in the area of plant nutrition and yield improvement .

Summary of the Application

Calcium l-aspartate nanoparticles (Ca (L-asp)-NPs) are used as a new type of calcium fertilizer. They have been proven to benefit plant root improvement and stress tolerance .

Methods of Application or Experimental Procedures

In one study, two different experiments were set up: a short-term hydroponic experiment with three treatments and a long-term pot experiment with four treatments . In another study, two hydroponic experiments were conducted using orange trifoliata .

Results or Outcomes

The application of Ca (L-asp)-NPs had well-organized intracellular cortical thin-walled cells in the root cross-section structure and had increased the diameter of the root system and thickness of the cortex . Moreover, Ca (L-asp)-NPs further improved plant traits, yield-related factors, and the Ca fertilizer utilization rate . In the case of orange trifoliata, 80 mg L − 1 Ca (L-asp)-NP was found to be an appropriate concentration for promoting trifoliate-seedling growth .

Application in Medical Field

Specific Scientific Field

This application falls under the field of Medicine , specifically in the treatment and prevention of conditions related to calcium deficiency .

Summary of the Application

Calcium Aspartate is used to treat and prevent various conditions related to calcium deficiency. This includes conditions like hypocalcemia, premenstrual syndrome (PMS), high blood pressure in pregnancy (pre-eclampsia), and certain types of seizures in children .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The specific results or outcomes are not detailed in the source .

Application in Dietary Supplements

Specific Scientific Field

This application falls under the field of Nutrition , specifically in the area of dietary supplements .

Summary of the Application

One of the primary uses of Calcium l-aspartate is as a dietary supplement. It is used to provide the necessary calcium that the body needs for various functions .

Methods of Application or Experimental Procedures

Calcium l-aspartate is typically consumed orally in the form of capsules or tablets .

Results or Outcomes

The specific results or outcomes are not detailed in the source .

Application in Bone Health

Specific Scientific Field

This application falls under the field of Orthopedics , specifically in the area of bone health .

Summary of the Application

Calcium l-aspartate is crucial for maintaining bone density and strength. It is used to prevent and treat conditions related to bone health, such as osteoporosis .

Methods of Application or Experimental Procedures

Calcium l-aspartate is typically consumed orally in the form of capsules or tablets .

Results or Outcomes

The specific results or outcomes are not detailed in the source .

Application in Muscle Function

Specific Scientific Field

This application falls under the field of Sports Nutrition .

Summary of the Application

Calcium l-aspartate plays a crucial role in muscle function. It is used in sports nutrition to help athletes maintain optimal muscle function and performance .

Methods of Application or Experimental Procedures

Calcium l-aspartate is typically consumed orally in the form of capsules or tablets .

Results or Outcomes

The specific results or outcomes are not detailed in the source .

Application in Cardiovascular Health

Specific Scientific Field

This application falls under the field of Cardiology .

Summary of the Application

Calcium l-aspartate is used to support cardiovascular health. It plays a key role in maintaining heart rhythm and blood pressure .

Methods of Application or Experimental Procedures

Calcium l-aspartate is typically consumed orally in the form of capsules or tablets .

Results or Outcomes

The specific results or outcomes are not detailed in the source .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

calcium;(2S)-2-aminobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.Ca/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSXJNAGCGVGOG-DKWTVANSSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)[O-])N)C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5CaNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56-84-8 (Parent) | |

| Record name | Calcium L-aspartate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021059461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60908654 | |

| Record name | Calcium 2-aminobutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium l-aspartate | |

CAS RN |

10389-09-0, 21059-46-1 | |

| Record name | Calcium aspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010389090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium L-aspartate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021059461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium 2-aminobutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium L-aspartate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Aspartic acid, calcium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM ASPARTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9680JD4IY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

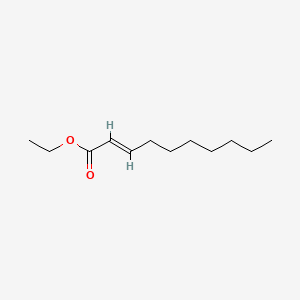

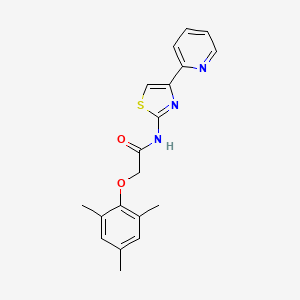

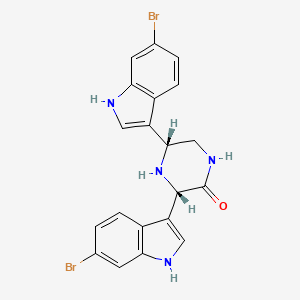

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(1H-imidazol-5-yl)ethyl]-1H-imidazole](/img/structure/B1663353.png)

![N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-4-[(4-Methylpiperazin-1-Yl)methyl]benzamide](/img/structure/B1663357.png)

![5-[2,4-Bis[(4-chlorophenyl)methoxy]phenyl]-2-butylpyrazole-3-carboxylic acid](/img/structure/B1663363.png)

![1-(3,4-Dihydroxyphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone](/img/structure/B1663371.png)